1-(Isoquinolin-7-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-7-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-8,13H,1H3 |
InChI Key |
PETYGHYUQLBNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isoquinolin 7 Yl Ethan 1 Ol
Classical and Modern Synthetic Routes to the Isoquinoline (B145761) Core Precursors
A number of well-established and contemporary reactions provide access to the isoquinoline framework. These methods offer varying degrees of substitution and functional group tolerance, allowing for the strategic design of precursors to 1-(isoquinolin-7-yl)ethan-1-ol.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org This reaction is typically carried out under acidic conditions with a dehydrating agent. nrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. wikipedia.orgjk-sci.com
The reaction begins with the cyclization of a β-arylethylamide or β-arylethylcarbamate in the presence of a condensing agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). nrochemistry.com The reaction is most effective when the benzene (B151609) ring contains electron-donating groups. nrochemistry.comjk-sci.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The specific conditions of the reaction can influence which mechanistic pathway is favored. wikipedia.org
Key Reagents and Conditions:
Substrates: β-arylethylamides or β-arylethylcarbamates wikipedia.org
Reagents: POCl₃, P₂O₅, PPA, Tf₂O nrochemistry.comwikipedia.org
Conditions: Refluxing in acidic conditions nrochemistry.com
A significant side reaction is the retro-Ritter reaction, which can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgchemistry-reaction.com These acetals are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction is typically promoted by strong acids such as sulfuric acid, although Lewis acids like trifluoroacetic anhydride (B1165640) have also been used. wikipedia.org
The mechanism involves the initial formation of a Schiff base (the benzalaminoacetal), followed by cyclization and aromatization to yield the isoquinoline ring system. wikipedia.orgchemistry-reaction.com This method is versatile and allows for the preparation of a wide range of substituted isoquinolines. wikipedia.orgorganicreactions.org Modifications to the reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com
The Pictet-Spengler reaction is another fundamental method for synthesizing tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. jk-sci.comyoutube.com
The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution (a 6-endo-trig cyclization) to form the tetrahydroisoquinoline ring. jk-sci.comyoutube.com The presence of electron-donating groups on the aromatic ring enhances the reaction yield. jk-sci.com The reaction can be carried out under aprotic conditions, sometimes even without an acid catalyst, leading to higher yields. youtube.com
The Pictet-Gams reaction is a variation that starts with a β-hydroxy-β-phenethylamide and yields an isoquinoline directly through dehydration under the same reaction conditions. wikipedia.org
The Ugi four-component condensation (U-4CC) is a powerful multicomponent reaction that can be adapted for the synthesis of isoquinoline scaffolds. organic-chemistry.org This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org
For isoquinoline synthesis, the Ugi reaction can be combined with subsequent cyclization reactions, such as the Heck reaction. rsc.orgwikipedia.org For instance, an Ugi adduct can be designed to undergo a palladium-catalyzed intramolecular Heck reaction followed by double bond isomerization to yield the isoquinoline core. rsc.org This approach allows for the creation of diverse libraries of isoquinoline derivatives. wikipedia.orgnih.gov
The reaction mechanism involves the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. A subsequent Mumm rearrangement drives the reaction to completion. wikipedia.org
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including isoquinolines. These methods offer high efficiency and regioselectivity.
One approach involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines. researchgate.net This can be followed by a Heck reaction to introduce further substitution. researchgate.net Another strategy is the palladium-catalyzed cyclization–allylation of azides with allyl methyl carbonate. rsc.org This one-step process can produce allylated quinolines and isoquinolines in good yields. rsc.org
Furthermore, a palladium-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate (B1210297) can produce 3-methylisoquinoline (B74773) derivatives. acs.org These reactions highlight the versatility of palladium catalysis in constructing the isoquinoline core from various starting materials. organic-chemistry.org
Chelation-assisted C-H activation has emerged as a powerful and atom-economical strategy for synthesizing isoquinolines. mdpi.comcore.ac.uk This approach involves the use of a directing group on the substrate to guide a transition metal catalyst, such as rhodium, ruthenium, or palladium, to a specific C-H bond for activation and subsequent annulation. mdpi.comresearchgate.net
For example, Rh(III)-catalyzed C-H activation of hydrazones followed by annulation provides a route to highly substituted isoquinolines. acs.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters yields 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com These methods offer predictable site selectivity and are often high-yielding. mdpi.com The directing group can be incorporated into the final product or be a removable moiety. rsc.org
Flow Chemistry Applications in Isoquinoline Synthesis
Continuous flow chemistry offers significant advantages for the synthesis of isoquinolines, including enhanced control over reaction parameters, improved safety, and scalability. numberanalytics.comuniqsis.com The precise management of temperature and mixing in flow reactors can lead to superior reaction outcomes compared to traditional batch methods. uniqsis.com For instance, high-temperature reactions, which can be challenging to control in batch, are often more manageable and efficient under continuous flow, sometimes reducing reaction times to mere seconds. uniqsis.com This technology has been successfully applied to various heterocyclic syntheses, including that of quinolines, and holds considerable promise for the efficient production of isoquinoline intermediates. uniqsis.com The ability to use solvents under pressurized conditions at high temperatures and accurately control residence time facilitates the isolation of reactive intermediates on a scale not achievable in batch processes. uniqsis.com
Electrochemical Synthesis Approaches for Isoquinolines
Electrochemical synthesis has emerged as a green and efficient alternative for constructing isoquinoline systems. rsc.orgresearchgate.netthieme-connect.dethieme-connect.de These methods replace chemical redox reagents with electricity, offering a more environmentally friendly and often more selective approach. mdpi.com Recent developments include rhodium-electrocatalyzed annulation strategies to form isoquinolines. rsc.org One notable example is a ruthenaelectro-catalyzed three-component synthesis that yields isoquinolines in moderate to good yields under operationally simple conditions. thieme-connect.dethieme-connect.de This method involves a domino reaction of an alkyne, an ammonium (B1175870) salt, and another component, proceeding through a proposed seven-membered ruthenacycle. thieme-connect.de Furthermore, electrochemical methods have been developed for the trifluoromethylation/cyclization to produce isoquinoline-1,3-diones and for the synthesis of isoquinoline sulfone compounds, demonstrating the versatility of this approach. rsc.orgresearchgate.net
Stereoselective Synthesis of this compound and Analogues
The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. nih.govresearchgate.netrsc.orgresearchgate.net
Chiral Catalyst-Mediated Reductions
The asymmetric reduction of the corresponding ketone, 7-acetylisoquinoline, is a direct and powerful strategy to obtain enantiomerically enriched this compound. This transformation is often accomplished using chiral catalysts, which can be based on transition metals or boranes. nih.govnih.govsioc-journal.cn
Transition metal-catalyzed asymmetric hydrogenation is a well-established and highly effective method for the synthesis of chiral amines and alcohols. nih.govacs.org Catalysts based on iridium, rhodium, and ruthenium, featuring chiral ligands, have demonstrated high enantioselectivity in the reduction of a wide array of ketones and imines. nih.govacs.org For instance, iridium complexes with phosphino-oxazoline (PHOX) ligands are effective for the asymmetric hydrogenation of unfunctionalized and sterically hindered substrates. nih.gov Similarly, ruthenium arene complexes with chiral amino sulfonamide ligands are known for the asymmetric transfer hydrogenation of aryl ketones. nih.gov
Chiral borane (B79455) catalysts have also gained prominence in asymmetric reductions. sioc-journal.cn They often require lower catalyst loadings and are more accessible than many transition metal catalysts. sioc-journal.cn
Table 1: Examples of Chiral Catalyst-Mediated Reductions
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% | nih.gov |
| Ni/BenzP* | N-aryl imino esters | Chiral α-aryl glycines | Up to 98% | nih.gov |
| Ru-arene/amino sulfonamide | Aryl ketones | Secondary alcohols | High | nih.gov |
Enantioselective Additions to Carbonyl Precursors
An alternative approach to establishing the chiral center is through the enantioselective addition of a methyl group equivalent to a 7-formylisoquinoline precursor. This can be achieved using organometallic reagents in the presence of a chiral ligand or catalyst. organic-chemistry.orgrsc.orgresearchgate.netchemrxiv.orgnih.gov
One effective method involves the use of zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine to mediate the addition of terminal acetylenes to aldehydes. organic-chemistry.org This system is notably robust, tolerating reagent-grade solvents with significant water content while still affording high yields and excellent enantioselectivities (up to 99% ee). organic-chemistry.org Rhodium-catalyzed 1,4-addition of arylboronic acids to enones has also been developed for constructing chiral seven-membered rings with excellent regio- and enantioselectivities. rsc.org
Table 2: Enantioselective Addition Reactions
| Reaction Type | Catalyst/Mediator | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Addition of terminal acetylenes to aldehydes | Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic and unsaturated aldehydes, terminal acetylenes | Up to 99% | organic-chemistry.org |
| 1,4-Addition of arylboronic acids to enones | Rhodium catalyst | Enones, arylboronic acids | Excellent | rsc.org |
Diastereoselective Approaches
Diastereoselective methods involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. clockss.org The auxiliary is later removed to yield the enantiomerically enriched product. This strategy has been widely applied in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines. researchgate.netacs.orgmdpi.com For instance, the Pictet-Spengler reaction, a cornerstone of isoquinoline synthesis, can be rendered diastereoselective by incorporating a chiral auxiliary into either the β-arylethylamine or the aldehyde component. clockss.org Natural amino acids and carbohydrates are often employed as chiral building blocks for this purpose. clockss.org Another approach involves the diastereoselective synthesis of substituted tetrahydroisoquinolines via a silver(I) triflate-promoted tandem reaction. researchgate.net
Multi-Component Reactions in Isoquinoline Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules like isoquinolines. researchgate.netmdpi.comiau.iracs.orgrsc.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. iau.ir
Several MCRs have been developed for the synthesis of isoquinoline derivatives and related fused heterocyclic systems. One such example is the one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone, and a non-symmetrical acetylenic dipolarophile to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.comnih.gov Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Furthermore, a tandem procedure involving ninhydrin, proline, and alkynes has been developed for the synthesis of fused ethanopyrido[1,2-b]isoquinoline derivatives via a [3+2] cycloaddition. rsc.org
Green Chemistry Approaches and Sustainable Synthesis for Isoquinoline Compounds
The synthesis of isoquinoline and its derivatives has traditionally relied on methods like the Bischler-Napieralski and Pictet-Spengler reactions, which can involve harsh conditions, low yields, and a limited substrate scope. ajgreenchem.comniscpr.res.in In response to the growing need for environmental stewardship, significant research has focused on developing greener and more sustainable synthetic routes. These modern approaches prioritize high atom economy, the use of non-toxic and recyclable materials, reduced energy consumption, and the minimization of hazardous waste. ajgreenchem.comresearchgate.net
A central theme in the green synthesis of isoquinolines is the move away from pre-functionalized starting materials, such as o-halobenzimines that require precious metal catalysts like palladium or nickel, towards more direct C-H activation strategies. ajgreenchem.comniscpr.res.in This approach enhances atom economy by avoiding the need for halogenated substrates. ajgreenchem.com The use of 3d-transition metals, such as iron, copper, and nickel, is also gaining traction as a more sustainable and cost-effective alternative to precious metal catalysts. bohrium.com
Key green chemistry strategies for synthesizing isoquinoline compounds include:
Advanced Catalytic Systems: Homogeneous recyclable catalysts, such as Ruthenium(II) in polyethylene (B3416737) glycol (PEG-400), have been developed for the C-H/N-N functionalization reactions to build the isoquinoline core. ajgreenchem.comniscpr.res.in This system allows for simple product extraction and catalyst reuse. ajgreenchem.com Heterogeneous catalysts, like copper nanoparticles supported on carbon microspheres, also offer advantages in terms of reusability and sustainability. isroset.org
Benign Solvents: Traditional volatile organic solvents are often replaced with environmentally friendly alternatives. Polyethylene glycol (PEG) is a notable example, serving as a biodegradable and non-volatile solvent medium. researchgate.netresearchgate.net Water, the most benign solvent, is also utilized in some green synthetic protocols, such as in the synthesis of tetrahydro-4H-chromenes catalyzed by gold nanoparticles. rsc.org
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and energy consumption compared to conventional heating. researchgate.netjocpr.com Protocols using microwave energy in conjunction with green solvents like PEG have been established for the rapid and atom-efficient synthesis of isoquinolines and isoquinolinones. researchgate.netresearchgate.net Photochemical and electrochemical methods represent other modern techniques that can proceed under mild conditions, offering selective functionalization of heterocyclic cores. jocpr.comnih.gov For instance, electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst enables the use of water as a green hydrogen source for the selective hydrogenation of quinolines. nih.gov
Metal-Free Reactions: To circumvent the toxicity and cost associated with metal catalysts, metal-free synthetic pathways are being explored. researchgate.net One such approach involves a peroxide-mediated oxidation/radical addition/cyclization cascade reaction to construct the isoquinoline skeleton with high atom economy. researchgate.net Thermal 1,3-dipolar cycloaddition reactions are also considered a good green chemistry choice as they can avoid the use of any metal or catalyst. sci-hub.se
These evolving methodologies demonstrate a clear trend towards more sustainable and efficient production of isoquinoline derivatives, aligning with the core principles of green chemistry. researchgate.net
Table 1: Overview of Green Synthetic Approaches for Isoquinoline Derivatives
| Methodology | Catalyst / Reagent | Solvent | Key Features & Findings | Reference(s) |
|---|---|---|---|---|
| Homogeneous Catalysis | [Ru(p-cymene)Cl2]2 / Cu(OAc)2 | PEG-400 | Recyclable catalytic system; High atom economy; Biodegradable solvent; High yields. | ajgreenchem.com |
| Heterogeneous Catalysis | Copper Nanoparticles on Carbon (Cu-NP/C) | PEG-400 | Reusable heterogeneous catalyst; Simple extraction; Wide substrate scope with high yields. | isroset.org |
| 3d-Transition Metal Catalysis | Nickel, Copper, Zinc salts/complexes | Various | Abundant, low-cost, and less toxic metals; Broad substrate scope and high functional group tolerance. | bohrium.com |
| Microwave-Assisted Synthesis | Ruthenium catalyst | PEG | Rapid reactions (e.g., 10 minutes); Atom-efficient; Sustainable approach. | researchgate.netresearchgate.net |
| Metal-Free Cascade Reaction | Peroxide-mediated | Not specified | Good functional group tolerance; High atom economy; Moderate to good yields. | researchgate.net |
Chemical Reactivity and Transformations of 1 Isoquinolin 7 Yl Ethan 1 Ol
Reactivity of the Secondary Alcohol Group
The secondary alcohol group (-CH(OH)CH₃) is a versatile functional group that can be transformed into various other functionalities, including ketones, esters, and ethers. These transformations typically involve reagents that target the hydroxyl (-OH) group.
The secondary alcohol in 1-(Isoquinolin-7-yl)ethan-1-ol can be oxidized to form the corresponding ketone, 1-(Isoquinolin-7-yl)ethanone. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).
Manganese-based reagents such as potassium permanganate (B83412) (KMnO₄).
Dess-Martin periodinane (DMP).
Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
The general transformation is illustrated below:
Figure 1: Oxidation of this compound
While direct studies on this specific molecule are limited, the oxidation of similar alcohol-substituted isoquinolines is documented, confirming the feasibility of this reaction. thieme-connect.de For instance, related isoquinoline (B145761) alcohols have been successfully oxidized to their ketone or dione (B5365651) counterparts using reagents like ammonium (B1175870) cerium(IV) nitrate. thieme-connect.de
The hydroxyl group of this compound can undergo esterification to form esters or etherification to yield ethers.
Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). When using a carboxylic acid, an acid catalyst is usually required (Fischer esterification). The reaction with more reactive acyl halides or anhydrides often proceeds under milder conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. O-acylation of 1,3-dicarbonyl compounds to form enol esters is a related, well-established process. sioc-journal.cn
Etherification: A common method for forming ethers from alcohols is the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the ether.
The table below summarizes potential reactants and products for these transformations.
| Reaction Type | Reactant | Product |
| Esterification | Acetic Anhydride | 1-(Isoquinolin-7-yl)ethyl acetate (B1210297) |
| Esterification | Benzoyl Chloride | 1-(Isoquinolin-7-yl)ethyl benzoate |
| Etherification | 1. NaH; 2. Methyl Iodide | 7-(1-Methoxyethyl)isoquinoline |
| Etherification | 1. NaH; 2. Benzyl (B1604629) Bromide | 7-(1-(Benzyloxy)ethyl)isoquinoline |
The hydroxyl group (-OH) of an alcohol is a poor leaving group. ksu.edu.sa Therefore, for nucleophilic substitution to occur at the carbon atom bearing the alcohol, the -OH group must first be converted into a better leaving group. ksu.edu.samasterorganicchemistry.com
There are two primary strategies to achieve this:
Protonation: In the presence of a strong acid (e.g., HBr, HCl), the oxygen atom of the alcohol is protonated to form an alkyloxonium ion (-OH₂⁺). This creates a good leaving group, neutral water (H₂O), which can be displaced by a nucleophile (e.g., Br⁻, Cl⁻). libretexts.org The reaction can proceed via an SN1 mechanism, involving a carbocation intermediate, or an SN2 mechanism, involving a backside attack by the nucleophile. ksu.edu.sakhanacademy.org
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine). This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. libretexts.org
| Step | Description |
| Activation | The -OH group is converted to a better leaving group, either by protonation with a strong acid to form -OH₂⁺ or by reaction with a sulfonyl chloride to form a sulfonate ester (e.g., -OTs). |
| Substitution | A nucleophile (Nu⁻) attacks the electrophilic carbon atom, displacing the leaving group (H₂O or ⁻OTs) to form the final product. masterorganicchemistry.com |
Transformations Involving the Isoquinoline Nitrogen Atom
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. chemicalbook.com This allows it to react with various electrophiles, leading to the formation of new bonds at the nitrogen center.
N-Alkylation: The isoquinoline nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. mdpi.com This reaction is fundamental for modifying heterocyclic structures. beilstein-journals.org
N-Acylation: Similarly, the nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. The reaction introduces an acyl group onto the nitrogen atom. However, because the nitrogen is part of an aromatic system, direct acylation to form a stable N-acylisoquinoline is less common than quaternization, as it would disrupt the aromaticity to form an N-acylisoquinolinium salt.
The table below provides examples of these reactions.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | Isoquinolinium Salt |
| N-Alkylation | Benzyl Bromide (BnBr) | Isoquinolinium Salt |
| N-Acylation | Acetyl Chloride | N-Acetylisoquinolinium Salt |
Quaternization is a specific form of N-alkylation where a tertiary amine, such as the nitrogen in the isoquinoline ring, is converted into a quaternary ammonium salt. orgsyn.org This occurs when this compound is treated with an alkylating agent, typically an alkyl halide. researchgate.net
The reaction involves the attack of the nucleophilic nitrogen on the alkyl halide, resulting in the formation of a positively charged isoquinolinium ion and a halide anion. The product is a quaternary isoquinolinium salt. These salts are often crystalline solids and are precursors for the synthesis of other heterocyclic systems, such as azomethine ylides. researchgate.net
Figure 2: Quaternization of this compound
This reaction permanently introduces a positive charge on the nitrogen atom and significantly alters the electronic properties and reactivity of the isoquinoline ring system.
Electrophilic Aromatic Substitution on the Isoquinoline Ring
Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is a challenging transformation due to the deactivating nature of the heterocyclic nitrogen atom. Under acidic conditions, protonation of the nitrogen further deactivates the ring system towards electrophilic attack. shahucollegelatur.org.inarsdcollege.ac.in Consequently, substitutions occur preferentially on the more electron-rich benzenoid ring rather than the pyridinoid ring. shahucollegelatur.org.inimperial.ac.uk
The regioselectivity of these reactions is directed to positions C5 and C8, as attack at these positions allows for the preservation of the aromatic sextet in the pyridine ring within the resonance structures of the Wheland intermediate. shahucollegelatur.org.inquora.com Attack at C6 or C7 would disrupt this stability. quora.com A study on the gas-phase pyrolysis of 1-(isoquinolyl)ethyl acetates, which serves as a model for electrophilic substitution under neutral conditions, established the positional reactivity order as: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C7 position, where the 1-hydroxyethyl group resides in the title compound, possesses moderate reactivity towards electrophiles. rsc.org
The 1-hydroxyethyl group at the C7 position is an ortho-, para-directing group. libretexts.org Therefore, for this compound, electrophilic attack would be directed to the positions ortho and para to C7, which are C6 and C8. The inherent preference of the isoquinoline ring for substitution at C5 and C8, combined with the directing effect of the C7 substituent, suggests that electrophilic substitution on this compound would likely yield a mixture of products, with substitution at C8 and C6 being the most probable outcomes.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline
| Reaction | Reagents | Major Product(s) | Minor Product(s) | Reference(s) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline | 8-Nitroisoquinoline | shahucollegelatur.org.in |
| Bromination | Br₂/AlCl₃ | 5-Bromoisoquinoline | - | shahucollegelatur.org.in |
| Sulfonation | Oleum | 5-Isoquinolinesulfonic acid | - | shahucollegelatur.org.in |
| Bromination | Br₂/CCl₄ | 4-Bromoisoquinoline | - | arsdcollege.ac.in |
Palladium-Catalyzed Cross-Coupling Reactions at the Isoquinoline Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including isoquinoline. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted isoquinolines that are otherwise difficult to access. nih.govnih.gov Common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions have been successfully applied to halo-isoquinolines. scielo.brresearchgate.netrsc.org
The synthesis of diversely substituted isoquinolines often starts from a halogenated precursor, such as a 7-bromo or 7-iodoisoquinoline. For instance, a 7-halo-isoquinoline could be coupled with various partners to introduce new functional groups at the C7 position. While not a direct reaction of this compound, these methods are crucial for synthesizing its derivatives or the parent compound itself from a different precursor. Palladium precatalysts have been shown to be effective for the amination of halo-azaindoles, a related heterocyclic system, suggesting their applicability to halo-isoquinolines. researchgate.netmit.edunih.gov
The Larock isoquinoline synthesis, a palladium-catalyzed cascade reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines, provides a pathway to 3,4-disubstituted isoquinolines. acs.org This highlights the utility of palladium catalysis in the de novo construction of the isoquinoline ring itself. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis/Functionalization
| Reaction Type | Substrates | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl halides, Arylboronic acids | Pd-complex/SBA-16 | Biaryls | rsc.org |
| Sonogashira | Aryl halides, Terminal alkynes | Pd(0)/Cu(I) | Aryl alkynes | scielo.brresearchgate.net |
| Heck | Aryl halides, Alkenes | Pd(OAc)₂ | Aryl alkenes | scielo.br |
| Amination | Halo-7-azaindoles, Amines | RuPhos Pd G2 precatalyst | Amino-7-azaindoles | researchgate.net |
| Larock Annulation | o-(1-alkynyl)benzaldimines, Electrophiles | Pd(OAc)₂ | 3,4-Disubstituted isoquinolines | acs.org |
Cascade and Annulation Reactions of Isoquinoline Scaffolds
Cascade and annulation reactions offer efficient pathways to construct complex, fused heterocyclic systems from simpler isoquinoline precursors. These reactions often involve transition-metal catalysis and allow for the rapid assembly of molecularly diverse scaffolds in a single pot. mdpi.comacs.orgresearchgate.net
For example, rhodium(III)-catalyzed C-H activation and annulation of N-methoxy benzamides with allenoic acid esters have been used to synthesize 3,4-substituted hydroisoquinolones. mdpi.com Similarly, manganese(II)-promoted oxidative radical cascades between vinyl isocyanides and boronic acids provide a modular route to multi-substituted isoquinolines. rsc.org Other methods include catalyst-free aza-Mannich/lactamization cascades to form polycyclic δ-lactams fused to the isoquinoline core. nih.govmdpi.com These strategies are instrumental in building upon the isoquinoline framework to generate novel polycyclic structures. rsc.orgekb.eg
Table 3: Selected Cascade and Annulation Reactions for Fused Isoquinolines
| Reaction Name | Reactants | Catalyst/Conditions | Product Scaffold | Reference(s) |
|---|---|---|---|---|
| Pd-Catalyzed Annulation | N-Methoxy benzamides, 2,3-Allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃ | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |
| Mn(II)-Promoted Oxidative Annulation | Vinyl isocyanides, Boronic acids | Mn(OAc)₂, O₂ | Multi-substituted Isoquinolines | rsc.org |
| Oxidation/Annulation | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)malononitriles, 2-Isocyanoacetates | One-pot | Pyrrolo[2,1-a]isoquinolines | acs.org |
| Aza-Mannich/Lactamization Cascade | Imines from 2-formylphenyl acetate, Nucleophiles (e.g., nitromethane) | Catalyst-free | 1-Substituted-3-isoquinolinones | nih.gov |
| Rh(III)/Sc(III) Synergistic Catalysis | Alkynols, 7-Oxabenzonorbornadienes | [Cp*RhCl₂]₂, Sc(OTf)₃ | Naphtho[2,1-f]isoquinolines | ecust.edu.cn |
Ring Expansion and Contraction Reactions of Isoquinoline Systems
Skeletal editing of the isoquinoline core through ring expansion or contraction provides access to novel heterocyclic systems. These transformations fundamentally alter the core structure of the molecule.
Ring expansion reactions have been reported for various isoquinoline derivatives. For instance, 2-methyl-1-vinyl-1,2-dihydroisoquinoline reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield a 2-benzazocine derivative, an eight-membered ring system. rsc.orgrsc.org Similarly, the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative undergoes a four-atom ring expansion with DMAD to form 3-benzazecine structures, which contain a ten-membered ring. rsc.orgrsc.org Other methodologies, such as the manganese-catalyzed reaction of indenes with azidyl radicals, can also produce isoquinoline structures via a ring expansion mechanism. thieme-connect.com
Ring contraction is a less common but equally powerful transformation. A notable example is the photochemical rearrangement of quinoline (B57606) N-oxides into N-acylindoles, which constitutes a net carbon deletion from the heterocyclic ring. d-nb.infonih.govchinesechemsoc.org This reaction proceeds through a 3,1-benzoxazepine (B80300) intermediate. d-nb.infonih.gov While demonstrated primarily on quinolines, similar photochemical principles can apply to isoquinoline N-oxides, which are known to undergo rearrangements and deoxygenation upon irradiation. wur.nl Another strategy involves a deaminative ring contraction cascade of biaryl-linked azepine intermediates to furnish benzo[h]quinolines. rsc.org
Table 4: Ring Expansion and Contraction Reactions of Isoquinoline Systems
| Transformation | Starting Material | Reagents/Conditions | Product Ring System | Reference(s) |
|---|---|---|---|---|
| Ring Expansion | 2-Methyl-1-vinyl-1,2-dihydroisoquinoline | DMAD, MeCN | 2-Benzazocine (8-membered) | rsc.orgrsc.org |
| Ring Expansion | 2-Methyl-1-vinyl-1,2,3,4-tetrahydroisoquinoline | DMAD, CHCl₃, CSA | 3-Benzazecine (10-membered) | rsc.orgrsc.org |
| Ring Contraction | Quinoline N-Oxides | hν (light), Acid catalyst | N-Acylindoles (5-membered N-heterocycle) | d-nb.infonih.govchinesechemsoc.org |
| Deaminative Ring Contraction | Biaryl-linked azepine intermediates | PO(OMe)₃ | Benzo[h]quinoline | rsc.org |
Derivatization Strategies for 1 Isoquinolin 7 Yl Ethan 1 Ol Analogues
Design and Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is crucial in pharmaceutical and materials research. Chiral amines and alcohols derived from the isoquinoline (B145761) core are particularly valuable building blocks. acs.org For 1-(isoquinolin-7-yl)ethan-1-ol, the stereocenter at the carbinol carbon presents an opportunity for creating stereochemically defined molecules.
Key strategies for accessing chiral derivatives include asymmetric reduction of the corresponding ketone precursor, 1-(isoquinolin-7-yl)ethanone, and chiral resolution of the racemic alcohol.
Asymmetric Reduction: This is one of the most direct and atom-economical methods for producing chiral alcohols. mdpi.comsigmaaldrich.com The prochiral ketone, 1-(isoquinolin-7-yl)ethanone, can be reduced to the corresponding alcohol using a variety of chiral catalysts and hydrogen sources. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are highly effective for this transformation. mdpi.comacs.org For instance, asymmetric transfer hydrogenation using a chiral Ru-catalyst and a hydrogen donor like formic acid or isopropanol (B130326) can yield the chiral alcohol with high enantioselectivity. mdpi.com
Chiral Resolution: Racemic this compound can be separated into its individual enantiomers through several resolution techniques. One common method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a derivative of tartaric acid. google.com These diastereomers, having different physical properties, can then be separated by fractional crystallization. Another powerful technique is enzymatic resolution, where an enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. google.com Chiral High-Performance Liquid Chromatography (HPLC) is also a widely used analytical and preparative method for separating enantiomers. mdpi.com
| Method | Catalyst/Reagent | Precursor | Key Features |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes (e.g., with diphosphine ligands) | 1-(Isoquinolin-7-yl)ethanone | High efficiency and enantioselectivity; uses H₂ gas. mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral Ru catalysts (e.g., (1R,2R)-TsDPEN-Ru) with HCOOH/Et₃N | 1-(Isoquinolin-7-yl)ethanone | Mild conditions; avoids high-pressure H₂. nih.gov |
| Chiral Resolution | Tartaric acid derivatives | Racemic this compound | Diastereomeric salt formation and separation. google.com |
| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase) | Racemic this compound | High enantioselectivity under mild conditions. google.com |
Preparation of Ligands and Coordination Compounds
Isoquinoline derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.com The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons available for coordination, while the hydroxyl group of this compound can be deprotonated to act as an anionic oxygen donor. amerigoscientific.com This combination allows the compound to function as a bidentate N,O-ligand, forming chelate rings with metal centers, which enhances the stability of the resulting coordination compounds.
The synthesis of these complexes typically involves reacting this compound with a suitable metal salt (e.g., chlorides, sulfates, or acetates) in an appropriate solvent. The geometry of the final complex is influenced by the metal ion's coordination preferences, its oxidation state, and the stoichiometry of the reaction. For example, Schiff base ligands containing quinoline (B57606) moieties have been shown to form distorted tetrahedral complexes with Co(II). nih.gov Similarly, isoquinoline-derived ligands can form complexes with metals like palladium and copper, which have applications in catalysis. nih.govresearchgate.net Boron(III) complexes with N,O-bidentate isoquinoline derivatives have also been synthesized, often exhibiting fluorescent properties. researchgate.net
| Metal Ion | Potential Ligand | Potential Geometry | Research Context/Application |
| Copper(II) | This compound | Square Planar / Distorted Octahedral | Catalysis, Antimicrobial Agents. nih.gov |
| Palladium(II) | Derivatives of this compound | Square Planar | Catalysts for cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net |
| Cobalt(II) | This compound | Tetrahedral / Octahedral | Electrocatalysis, Polymerization Catalysts. nih.govbohrium.com |
| Boron(III) | This compound | Tetrahedral | Fluorescent materials. researchgate.net |
Functionalization for Advanced Materials Science Applications
The structural features of this compound make it an attractive building block for the synthesis of functional organic materials. The isoquinoline core is an electron-deficient aromatic system, a property that can be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. amerigoscientific.com
Functionalization strategies can target either the hydroxyl group or the isoquinoline ring system.
Modification of the Hydroxyl Group: The -OH group can be readily converted into other functional groups. For example, esterification or etherification can be used to attach polymerizable moieties (like acrylates or styrenes) or to link the molecule to a polymer backbone. It can also be converted to an azide (B81097) or alkyne to participate in "click" chemistry reactions, a powerful tool for creating complex macromolecular structures and bioconjugates.
Modification of the Isoquinoline Ring: The isoquinoline ring itself can be incorporated into larger conjugated systems. Direct C-H functionalization methods are emerging as powerful tools for attaching various groups to the heterocyclic core, allowing for the fine-tuning of electronic properties. rsc.org Isoquinoline-based polymers have been investigated for their potential as conductive materials and in the formation of metal-organic frameworks (MOFs). amerigoscientific.com
| Functionalization Strategy | Target Site | Resulting Functionality | Potential Application |
| Esterification/Etherification | Hydroxyl group | Acrylate, Methacrylate, Styrene | Polymer synthesis, Crosslinkers |
| Click Chemistry Handle Synthesis | Hydroxyl group | Azide or Alkyne | Bio-conjugation, Polymer functionalization |
| C-H Activation/Functionalization | Isoquinoline Ring | Aryl, Alkyl, or other groups | Tuning electronic properties for OLEDs. rsc.org |
| Polymerization | Isoquinoline Ring/Appended Group | Conjugated Polymers, MOFs | Conductive materials, Gas storage, Sensors. amerigoscientific.com |
Synthesis of Bridged and Polycyclic Isoquinoline Systems
The isoquinoline scaffold can be elaborated into more complex, rigid structures such as bridged and polycyclic systems. These intricate architectures are found in numerous biologically active alkaloids and are of great interest in drug discovery. nih.govresearchgate.net Starting from this compound, or its derivatives, several synthetic strategies can be employed to construct these frameworks.
Intramolecular Cyclization: The side chain at the C1 position can be designed to include a reactive group that can participate in an intramolecular cyclization. For instance, modifying the ethan-1-ol to a longer chain with a terminal nucleophile or electrophile could enable ring closure onto the isoquinoline nitrogen or another position on the ring, a strategy seen in the synthesis of protoberberines and benzo[c]phenanthridines. tandfonline.comacs.org
Cycloaddition Reactions: The isoquinoline ring can act as a dipole in 1,3-dipolar cycloaddition reactions to form fused heterocyclic systems. Reactions of isoquinolinium ylides (formed by N-alkylation of the isoquinoline) with dipolarophiles like activated alkynes lead to the formation of pyrrolo[2,1-a]isoquinolines. acs.orgnih.govbohrium.com
Tandem/Cascade Reactions: One-pot reactions that form multiple rings in a single operation provide efficient access to complex polycyclic systems. The Castagnoli-Cushman reaction, for example, can be used to react 3,4-dihydroisoquinolines with cyclic anhydrides to form benzo[a]quinolizidine systems. beilstein-journals.org These methods often proceed via the formation of an iminium intermediate followed by intramolecular cyclization. nih.gov
| Reaction Type | Key Intermediates/Reagents | Resulting System | Reference |
| Intramolecular Cyclization | N-(1,2-diarylethyl)amides | Protoberberines | acs.org |
| 1,3-Dipolar Cycloaddition | Isoquinolinium ylides, Acetylenic dipolarophiles | Pyrrolo[2,1-a]isoquinolines | nih.govclockss.org |
| Castagnoli-Cushman Reaction | Dihydroisoquinolines, Cyclic anhydrides | Benzo[a]quinolizidines | beilstein-journals.org |
| Reductive Amination/Mannich Cyclization | Tetrahydroisoquinolines, Enones | Benzo[a]quinolizidines | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Isoquinolin 7 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Mechanistic and Structural Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of 1-(Isoquinolin-7-yl)ethan-1-ol. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula (C₁₁H₁₁NO).
Tandem mass spectrometry (MS/MS) experiments are employed to probe the compound's structure and fragmentation pathways. researchgate.net The protonated molecule [M+H]⁺ is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation events would include the loss of water (H₂O) from the alcohol group, cleavage of the ethyl side chain, and characteristic ring fissions of the isoquinoline (B145761) core. researchgate.net Analyzing these fragmentation patterns helps confirm the presence and position of the hydroxyethyl (B10761427) substituent on the isoquinoline scaffold.
Table 1: Predicted HRMS Data and Key Fragmentations for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Pathway | Key Fragment Ion |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₂NO⁺ | 174.0913 | - | - |
| [M+H-H₂O]⁺ | C₁₁H₁₀N⁺ | 156.0808 | Loss of water from the alcohol | 7-vinylisoquinoline cation |
| [M+H-CH₃]⁺ | C₁₀H₉NO⁺ | 159.0684 | Loss of a methyl radical | - |
Note: This table is based on theoretical calculations and established fragmentation patterns of related isoquinoline alkaloids.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment
Since this compound possesses a chiral center at the carbinol carbon, determining its absolute configuration (AC) is crucial. Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a powerful, non-destructive method for this assignment, particularly when single crystals for X-ray analysis are unavailable. mdpi.comnih.gov
The methodology involves comparing the experimentally measured ECD and VCD spectra with spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov The process is as follows:
A low-energy conformational search is performed for one enantiomer (e.g., the R-enantiomer).
The ECD and VCD spectra for each stable conformer are calculated. mdpi.com
A Boltzmann-weighted average spectrum is computed based on the relative energies of the conformers. mdpi.com
This calculated spectrum is then compared to the experimental spectrum. A match in the sign and intensity patterns between the experimental and the calculated spectrum for the R-enantiomer confirms the AC as R. A mirror-image relationship confirms the AC as S.
VCD, which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the three-dimensional arrangement of atoms and can provide unambiguous AC determination. nih.govnih.gov ECD, its counterpart in the UV-Vis region, probes the stereochemical environment of chromophores. nih.gov The isoquinoline ring system in the target molecule serves as a strong chromophore, making ECD a complementary and effective technique. rsc.org
Solid-State Nuclear Magnetic Resonance Spectroscopy for Polymorph and Supramolecular Structure Analysis
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing this compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, providing detailed insights into polymorphism, crystallinity, and supramolecular arrangements. mdpi.com
Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. By analyzing the ¹³C CP/MAS spectrum, one can identify the number of crystallographically inequivalent molecules in the unit cell. Different polymorphs of a compound will yield distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.
Furthermore, ssNMR can be used to study the supramolecular structure of co-crystals or inclusion complexes involving this compound. Techniques that probe spatial proximities, such as those measuring ¹H-¹³C dipolar couplings, can reveal how the molecule interacts with a host matrix or other components in a complex, providing critical information for materials science and pharmaceutical development. mdpi.comnih.gov
X-ray Crystallography of Key Intermediates and Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density to determine the precise position of each atom in three-dimensional space. eurjchem.com While obtaining a suitable single crystal of the final compound can be challenging, crystallizing key synthetic intermediates or derivatives can confirm relative stereochemistry and molecular conformation.
A successful crystallographic analysis of a derivative of this compound would yield a wealth of data, including:
Unambiguous molecular connectivity and constitution.
Precise bond lengths, bond angles, and torsion angles. eurjchem.com
The conformation adopted by the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the isoquinoline rings, which dictate the crystal packing. researchgate.net
This information is invaluable for understanding the molecule's intrinsic properties and for validating the results obtained from computational modeling and other spectroscopic methods.
Advanced 2D NMR Techniques for Complex Structure Confirmation and Dynamics
While 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. researchgate.netipb.pt These experiments reveal through-bond and through-space correlations, confirming the molecular framework.
Key 2D NMR experiments for this compound include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., correlating the methine and methyl protons of the hydroxyethyl side chain). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a map of all C-H single bonds. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing long-range connectivity, for instance, linking the protons of the hydroxyethyl side chain to the C7 carbon of the isoquinoline ring, confirming the substitution pattern. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the preferred conformation and relative stereochemistry.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key HMBC Correlations (from H at position) |
|---|---|---|---|
| 1 | ~152.0 | ~9.1 (s) | C3, C8a |
| 3 | ~143.5 | ~8.4 (s) | C1, C4, C4a |
| 4 | ~121.0 | ~7.6 (d) | C3, C5, C8a |
| 5 | ~128.0 | ~7.9 (d) | C4, C7, C8a |
| 6 | ~127.5 | ~7.7 (d) | C8, C4a |
| 8 | ~129.0 | ~8.0 (s) | C6, C7, C8a |
| 7 | ~138.0 | - | - |
| 4a | ~135.0 | - | - |
| 8a | ~127.0 | - | - |
| 1' (CH) | ~69.0 | ~5.0 (q) | C7, C2' |
| 2' (CH₃) | ~25.0 | ~1.6 (d) | C1' |
Note: This table presents predicted values based on standard substituent effects on the isoquinoline scaffold. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.com These techniques are highly effective for identifying functional groups and gaining insight into molecular structure and conformation. researchgate.net
For this compound, the FT-IR spectrum would be dominated by a broad absorption band around 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, indicating hydrogen bonding. Other key bands would include:
Aromatic C-H stretching: Just above 3000 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹.
C=N and C=C stretching: In the 1620-1450 cm⁻¹ region, characteristic of the isoquinoline ring. researchgate.net
C-O stretching: Around 1100-1050 cm⁻¹.
FT-Raman spectroscopy is complementary to FT-IR. The non-polar bonds of the aromatic ring often produce strong signals in the Raman spectrum, providing further detail on the skeletal vibrations of the isoquinoline core. researchgate.net DFT calculations are often used to assign specific vibrational modes, allowing for a detailed correlation between the observed spectrum and the molecular structure. tandfonline.com
UV-Vis Spectroscopy for Electronic Structure Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a strong chromophore, and its UV-Vis spectrum is characterized by intense absorption bands corresponding to π → π* transitions. rsc.org The spectrum of this compound is expected to show multiple bands in the 200-350 nm range. mdpi.com
The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent environment. The introduction of the hydroxyethyl group at the 7-position may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted isoquinoline. mdpi.com Additionally, the spectrum may exhibit a weak, longer-wavelength absorption corresponding to an n → π* transition, which involves the non-bonding electrons on the nitrogen atom. researchgate.net Analyzing these electronic transitions provides insight into the molecule's electronic structure and HOMO-LUMO energy gap. tandfonline.comnih.gov
Computational and Theoretical Investigations of 1 Isoquinolin 7 Yl Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, Ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic properties of organic molecules. nrel.govrsc.org For 1-(Isoquinolin-7-yl)ethan-1-ol, these calculations can elucidate its molecular geometry, orbital energies, and charge distribution, which are key determinants of its reactivity.
Detailed research findings from DFT calculations at a specific level of theory (e.g., B3LYP/6-311G(d,p)) would provide optimized 3D geometry, including bond lengths and angles. mjcce.org.mk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. ekb.egchimicatechnoacta.ru
The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. ekb.egijcce.ac.ir For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydroxyl proton, highlighting its acidic character.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. chimicatechnoacta.rujournalirjpac.com
Table 1: Illustrative Data from Quantum Chemical Calculations for this compound This table presents hypothetical data that would be generated from DFT calculations to illustrate the type of information obtained.
| Calculated Parameter | Hypothetical Value | Interpretation |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. ekb.eg |
| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electrophilicity Index (ω) | 1.5 eV | Quantifies the molecule's capacity to accept electrons. ijcce.ac.ir |
Conformer Analysis and Conformational Landscapes
The rotational freedom around single bonds in this compound, specifically the C-C bond between the isoquinoline ring and the ethanol (B145695) side chain, and the C-O bond of the alcohol, allows it to exist in multiple conformations. Conformer analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface associated with these rotations.
Computational methods can systematically rotate these bonds and calculate the relative energy of each resulting geometry to build a conformational landscape. This process identifies the global minimum energy conformer, which is the most populated state, as well as other low-energy local minima. For similar but more complex molecules, such as certain dihydroisoquinoline derivatives, conformational studies have revealed unusual preferred shapes, like boat conformations, which can be critical for understanding molecular interactions. researchgate.net The results of such an analysis for this compound would be crucial for accurately predicting its spectroscopic properties and understanding its interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including the structures of transition states and intermediates. sharif.edu For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can determine the activation energies for different potential pathways.
For example, in a proposed synthesis route, theoretical modeling could compare the energy barriers for different reagents or catalysts, helping to rationalize the observed product distribution or predict optimal reaction conditions. This approach has been widely used in heterocyclic chemistry to understand complex processes like cycloadditions involving isoquinolinium ylides. sharif.edu By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. nrel.gov
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
Theoretical calculations can predict various spectroscopic parameters, providing a powerful tool for structure verification and spectral assignment.
NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. mjcce.org.mk Predicted shifts are typically compared with experimental data to confirm the structure. The accuracy of these predictions can be very high, with mean absolute errors for ¹H shifts often in the range of 0.2-0.3 ppm. researchgate.netmdpi.com For this compound, calculations would provide a set of chemical shifts for each unique proton and carbon atom.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations not only help in assigning experimental bands to specific molecular motions (e.g., O-H stretch, C=N stretch) but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). nist.gov
Table 2: Exemplary Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table provides a hypothetical comparison to demonstrate the application of NMR prediction.
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |
| Isoquinoline H-1 | 9.15 | 9.20 | Aromatic CH |
| Isoquinoline H-8 | 8.55 | 8.60 | Aromatic CH |
| CH (hydroxyl) | 5.05 | 5.10 | Methine proton |
| OH | 4.80 | 4.85 | Hydroxyl proton |
| CH₃ | 1.60 | 1.65 | Methyl protons |
Molecular Dynamics Simulations for Solvent Effects on Reactivity and Structure
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a detailed picture of molecular motions and interactions with the environment. nih.govmdpi.com For this compound, MD simulations are particularly useful for studying the effects of solvent on its structure and reactivity.
By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute. rsc.org This solvation shell can stabilize or destabilize different conformers or transition states, thereby influencing reaction rates and equilibria. rsc.orgwikipedia.org For instance, polar solvents would be expected to form strong hydrogen bonds with the hydroxyl group and the isoquinoline nitrogen of the molecule, potentially altering its conformational preferences compared to the gas phase. MD simulations can quantify these interactions and provide insight into dynamic processes that are averaged out in other computational methods. researchgate.net
Structure-Activity Relationship Studies (SAR) from a Theoretical Perspective (excluding biological activity)
From a purely chemical and theoretical standpoint, Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features with its chemical properties or reactivity, excluding biological endpoints. nih.gov Computational methods can be used to build a theoretical SAR for a series of related isoquinoline derivatives.
By systematically modifying the structure of this compound in silico—for example, by changing substituents on the isoquinoline ring or altering the side chain—and then recalculating the electronic properties (like HOMO/LUMO energies, MEP, etc.), a quantitative structure-property relationship (QSPR) model can be developed. This model could predict, for instance, how a substituent's electron-donating or electron-withdrawing nature would affect the acidity of the hydroxyl proton or the nucleophilicity of the nitrogen atom. Such theoretical studies provide a rational basis for designing molecules with specific, desired chemical characteristics.
Applications of 1 Isoquinolin 7 Yl Ethan 1 Ol and Its Derivatives in Non Biological Catalysis and Materials Science
Chiral Auxiliary in Asymmetric Synthesis
In the realm of asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgyork.ac.uk The auxiliary introduces chirality to an otherwise achiral substrate, influencing the stereochemical outcome of a reaction before being removed. While direct evidence for the use of 1-(isoquinolin-7-yl)ethan-1-ol as a chiral auxiliary is not extensively documented in dedicated studies, its structural motifs are present in more complex and well-established chiral ligands and catalysts. The fundamental principle of a chiral auxiliary involves its attachment to a substrate, exerting stereocontrol over a reaction, and its subsequent cleavage to yield the enantiomerically enriched product. researchgate.net
The effectiveness of a chiral auxiliary is determined by several factors: it must be readily available in an enantiomerically pure form, easy to attach to the substrate, provide high levels of stereochemical induction, and be removable under mild conditions without causing racemization of the product. york.ac.ukresearchgate.net Derivatives of this compound, by virtue of their chiral alcohol and isoquinoline (B145761) nitrogen, have the potential to be developed into effective chiral auxiliaries. For instance, the hydroxyl group could be esterified with an achiral acid, and the resulting chiral ester could then undergo diastereoselective reactions. The isoquinoline nitrogen could also play a role in coordinating to reagents, further influencing the stereochemical environment.
Ligands for Transition Metal Catalysis (e.g., Heck, Suzuki, Sonogashira couplings)
The isoquinoline scaffold is a prominent feature in a variety of privileged ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. acs.orgrsc.org Derivatives of this compound are precursors to such ligands, where the nitrogen atom of the isoquinoline ring and a second donor atom, often introduced through modification of the ethanol (B145695) side chain, can chelate to a metal center.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nobelprize.org It is a versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials. Isoquinoline-based ligands have been successfully employed in Suzuki-Miyaura couplings, and the development of chiral ligands allows for asymmetric versions of this reaction. The use of unprotected nitrogen-rich heterocycles, such as isoquinolines, can sometimes be challenging, but specific catalyst systems have been developed to overcome these issues. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. csic.esorganic-chemistry.org Isoquinoline-containing ligands can be utilized in these reactions, with the nitrogen atom of the isoquinoline potentially influencing the catalytic activity and selectivity. The development of N-heterocyclic carbene (NHC) ligands has also expanded the scope of Sonogashira couplings. libretexts.org
Heck Coupling: While not as prominently featured in the initial search results for this specific compound, the Heck reaction, which couples an unsaturated halide with an alkene, is another cornerstone of palladium-catalyzed cross-coupling. The principles of ligand design for other cross-coupling reactions often extend to the Heck reaction, suggesting that suitably functionalized derivatives of this compound could also serve as effective ligands in this context.
A notable example of a highly successful isoquinoline-based ligand is QUINAP (1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline), which is used in a variety of catalytic asymmetric syntheses. acs.org This highlights the potential of the isoquinoline framework in designing effective chiral ligands for transition metal catalysis.
The following table summarizes the key features of these cross-coupling reactions where derivatives of this compound could be applied as ligands.
| Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base | C-C (sp2-sp2, sp2-sp3) |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst + Copper co-catalyst + Base | C-C (sp-sp2) |
| Heck Coupling | Unsaturated halide + Alkene | Palladium catalyst + Base | C-C (sp2-sp2) |
Building Blocks for Advanced Organic Materials (e.g., optoelectronic, supramolecular)
The rigid, planar, and aromatic nature of the isoquinoline ring system makes it an attractive component for the construction of advanced organic materials with interesting optoelectronic and supramolecular properties. wikipedia.org The ability of the isoquinoline nitrogen to participate in hydrogen bonding and metal coordination, combined with the potential for π-π stacking interactions, allows for the formation of well-ordered supramolecular assemblies. mdpi.com
Derivatives of this compound can be incorporated into larger molecular architectures to create materials with specific functions. For example, the hydroxyl group can be used as a point of attachment to polymer backbones or other functional units. The inherent chirality of the molecule can also be exploited to create chiral materials with unique optical properties, such as chiroptical switches or materials for nonlinear optics.
In the field of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. wikipedia.org The isoquinoline moiety can act as a recognition site, directing the assembly of complex architectures. This can lead to the formation of gels, liquid crystals, or other organized media with potential applications in sensing, catalysis, and drug delivery.
Precursors in Multi-Step Organic Synthesis (as a general chemical intermediate)
This compound serves as a valuable chemical intermediate in multi-step organic syntheses, providing a versatile platform for the construction of more complex molecules. Its utility stems from the reactivity of its functional groups: the hydroxyl group and the isoquinoline ring system.
The hydroxyl group can be oxidized to a ketone, reduced to an ethyl group, or converted into a leaving group for nucleophilic substitution. The isoquinoline ring can undergo various transformations, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions at its halogenated derivatives.
For instance, isoquinoline derivatives are key intermediates in the synthesis of various natural products and biologically active compounds. The Reissert reaction, a classic method for the functionalization of isoquinolines, allows for the introduction of substituents at the C1 position. orgsyn.org Modern synthetic methods, such as transition metal-catalyzed C-H activation, have further expanded the toolkit for modifying the isoquinoline core. organic-chemistry.org
The synthesis of complex alkaloids often involves the use of isoquinoline building blocks. For example, the Sonogashira coupling of an isoquinoline triflate with an alkyne, followed by a Larock indolization, has been used to construct indole-isoquinoline skeletons, which are precursors to norketoyobyrine and related compounds. rsc.org
Corrosion Inhibition Properties
Isoquinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for mild steel in acidic media. researchgate.netijcsi.proasrjetsjournal.org Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, can significantly slow down the rate of corrosion. mdpi.com
The effectiveness of isoquinoline derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net The adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.
The nitrogen atom in the isoquinoline ring, with its lone pair of electrons, plays a crucial role in the adsorption process by coordinating to the vacant d-orbitals of the metal atoms. The presence of the aromatic ring system allows for π-π interactions with the metal surface, further strengthening the adsorption. Substituents on the isoquinoline ring can also influence the inhibition efficiency. For example, the presence of other heteroatoms like oxygen (as in the hydroxyl group of this compound) can provide additional adsorption sites.
Studies on various isoquinoline derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.pro The inhibition efficiency generally increases with the concentration of the inhibitor. asrjetsjournal.orgasrjetsjournal.org
The following table presents data on the corrosion inhibition efficiency of some isoquinoline derivatives on mild steel in 1 M HCl.
| Inhibitor | Concentration | Temperature (K) | Inhibition Efficiency (%) |
| 1-Methylisoquinoline | 100-600 ppm | 303 | Increases with concentration |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 303 | 93.4 |
| Various new isoquinoline derivatives | 0.1 mmol/L | 298 | 93–98.8 |
Note: The data for NHQA is for a quinoline (B57606) derivative, which is structurally related to isoquinoline and provides a relevant comparison. biointerfaceresearch.com
Future Research Directions and Challenges in 1 Isoquinolin 7 Yl Ethan 1 Ol Chemistry
Development of Novel and Efficient Synthetic Routes
While the synthesis of isoquinoline (B145761) derivatives is a well-established field, the development of novel, efficient, and regioselective routes to specific isomers like 1-(Isoquinolin-7-yl)ethan-1-ol remains a key challenge. nih.gov Current research efforts are focused on moving beyond classical multi-step procedures to more atom-economical and streamlined methods.
A direct and practical approach involves the reduction of the corresponding ketone, 1-(Isoquinolin-7-yl)ethanone, which is commercially available. bldpharm.com However, future research will likely focus on more innovative strategies that build the molecule from simpler precursors or functionalize the isoquinoline core directly.
Potential Future Synthetic Strategies:
Direct C-H Functionalization: A significant challenge is the regioselective functionalization of the isoquinoline core. Future work could explore transition-metal-catalyzed C-H activation to directly introduce the hydroxyethyl (B10761427) group at the C-7 position, bypassing the need for pre-functionalized starting materials. thieme-connect.dehbni.ac.in
Catalytic Asymmetric Synthesis: The development of methods for the enantioselective synthesis of this compound is crucial for its application in medicinal chemistry. Iridium-catalyzed enantioselective C-H alkenylation of related secondary alcohols has been demonstrated, suggesting a potential pathway for creating chiral tertiary alcohols from this scaffold. acs.org
Flow Chemistry: Implementing flow chemistry approaches could offer improved control over reaction parameters, enhance safety, and allow for scalable production with higher purity compared to traditional batch processes.
Cascade Reactions: Designing one-pot cascade reactions that form and functionalize the isoquinoline ring in a single sequence would represent a major advance in efficiency. acs.org Such processes maximize atom and step economy, reducing waste and purification efforts.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄ | High yield, simple, readily available precursor bldpharm.com | Requires prior synthesis of the ketone; not inherently asymmetric. |
| Grignard Reaction | 7-Iodo-isoquinoline, Mg, Acetaldehyde | Direct formation of the C-C bond. | Potential for side reactions; requires organometallic intermediate. |
| C-H Activation/Alkenylation | Ir or Rh catalysts, Ethylene glycol | High atom economy, direct functionalization. acs.org | Achieving high regioselectivity at the C-7 position; catalyst cost. |
| Cascade Annulation | Substituted anilines, alkynes, Cu(II) catalysts nih.gov | Builds the core and adds functionality in fewer steps. | Complex optimization; regioselectivity control during cyclization. |
Exploration of Underutilized Reactivity Pathways
The reactivity of this compound is dictated by its three main components: the secondary alcohol, the aromatic isoquinoline ring, and the basic nitrogen atom. While the individual reactions of these groups are known, exploring their synergistic reactivity and underutilized transformations is a key area for future research.
Areas for Reactivity Exploration:
Oxidation and Derivatization: The secondary alcohol can be oxidized to the ketone, 1-(Isoquinolin-7-yl)ethanone, or converted into esters and ethers. Future studies could focus on creating libraries of these derivatives for biological screening.
Directed C-H Functionalization: The hydroxyl group could serve as a directing group to guide further functionalization at specific positions on the isoquinoline ring, such as C-6 or C-8, a strategy that remains largely unexplored for this specific isomer.
N-Oxidation and Quaternization: The isoquinoline nitrogen is a site for N-oxide formation or quaternization with alkyl halides. These transformations can modulate the electronic properties and solubility of the molecule, potentially leading to new applications.
Ligand Synthesis: The nitrogen atom and the hydroxyl group can act as a bidentate chelation site for metal ions. This opens up possibilities for designing novel ligands for catalysis or functional organometallic complexes. nih.govrsc.org
Integration into Advanced Functional Systems
As a versatile building block, this compound holds potential for integration into a variety of advanced functional systems, from pharmaceuticals to materials science. cymitquimica.com
Medicinal Chemistry: The isoquinoline scaffold is present in numerous bioactive natural products and synthetic drugs. rsc.orgresearchgate.net Future research could investigate derivatives of this compound as potential kinase inhibitors, antimicrobial agents, or modulators of other biological targets. The synthesis of related 3-arylisoquinolines has yielded dual inhibitors of Topoisomerase I and II, highlighting the potential of this scaffold in oncology. acs.org
Asymmetric Catalysis: The chiral variants of the molecule can be used as ligands in asymmetric catalysis, where the defined stereochemistry can induce high enantioselectivity in chemical transformations.
Functional Materials: Isoquinoline derivatives have been incorporated into luminescent materials and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to tune the photophysical properties of new materials. nih.gov
Addressing Sustainability in Synthesis and Application
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future challenge. aircconline.comijrpc.com This involves a holistic assessment of its lifecycle, from starting materials to final application.
Use of Renewable Feedstocks: Research into synthesizing the isoquinoline core from renewable, bio-based starting materials instead of petroleum-derived precursors is a long-term goal for sustainable chemistry. aircconline.com
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), ionic liquids, or deep eutectic solvents would significantly reduce the environmental impact of synthesis. mdpi.comresearchgate.net Water, in particular, is attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com
Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure, such as photochemistry or electrochemistry, can drastically reduce energy consumption. acs.org Mechanochemistry, or solid-state synthesis, offers a solvent-free, highly efficient alternative to traditional solution-phase reactions. nih.govrsc.org
Atom Economy: The development of synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. beilstein-journals.org This minimizes the generation of chemical waste.
Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application to Synthesis & Use | Potential Benefit |
|---|---|---|
| Prevent Waste | Utilize high-yield, atom-economical reactions like C-H activation. beilstein-journals.org | Reduced byproducts and purification needs. |
| Safer Solvents and Auxiliaries | Replace chlorinated solvents with water, ethanol, or ionic liquids. mdpi.com | Lower toxicity and environmental persistence. |
| Design for Energy Efficiency | Employ mechanochemical, electrochemical, or photochemical methods. nih.govacs.org | Reduced energy consumption and carbon footprint. |
| Use of Renewable Feedstocks | Develop routes from biomass-derived platform chemicals. aircconline.com | Reduced reliance on fossil fuels. |
| Catalysis | Use recyclable catalysts (heterogeneous or organocatalysts) over stoichiometric reagents. | Minimized waste, increased process efficiency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
